molecular formula C24H33Nb B3150494 Tris(i-propylcyclopentadienyl)neodymium CAS No. 69021-85-8

Tris(i-propylcyclopentadienyl)neodymium

Cat. No.: B3150494
CAS No.: 69021-85-8
M. Wt: 414.4 g/mol
InChI Key: WXPOIGCIHXUWDD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tris(i-propylcyclopentadienyl)neodymium is primarily used as a precursor for neodymium thin film deposition . The primary target of this compound is the substrate on which the thin film is to be deposited. The role of the substrate is to provide a surface for the deposition of the neodymium thin film.

Mode of Action

The compound interacts with its target (the substrate) through a process known as Atomic Layer Deposition (ALD). In this process, the this compound is heated to a delivery temperature of 160°C under a pressure of 0.7 Torr . This causes the compound to vaporize and react with the substrate, resulting in the deposition of a thin film of neodymium on the substrate.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(i-propylcyclopentadienyl)neodymium is typically synthesized by reacting cyclopentadiene with isopropylmagnesium chloride to produce bis(isopropylcyclopentadienyl)magnesium. This intermediate is then reacted with neodymium chloride to yield the final product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves standard organometallic preparation techniques under inert atmosphere conditions to prevent degradation by air or moisture .

Chemical Reactions Analysis

Types of Reactions: Tris(i-propylcyclopentadienyl)neodymium can undergo various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris(i-propylcyclopentadienyl)neodymium has several applications in scientific research:

Comparison with Similar Compounds

  • Tris(cyclopentadienyl)neodymium
  • Tris(methylcyclopentadienyl)neodymium
  • Tris(ethylcyclopentadienyl)neodymium

Comparison: Tris(i-propylcyclopentadienyl)neodymium is unique due to the presence of isopropyl groups on the cyclopentadienyl ligands, which can influence its reactivity and stability. Compared to its analogs, this compound may exhibit different solubility and catalytic properties, making it suitable for specific applications where other cyclopentadienyl neodymium complexes might not be as effective .

Properties

InChI

InChI=1S/3C8H11.Nb/c3*1-2-5-8-6-3-4-7-8;/h3*3-4,6-7H,2,5H2,1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPOIGCIHXUWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Nb]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33Nb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69021-85-8
Record name Tris(isopropylcyclopentadienyl)neodymium(III)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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